molecular formula C17H12ClN3O2S B15040642 1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone

1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone

Cat. No.: B15040642
M. Wt: 357.8 g/mol
InChI Key: FHRQKJRFJRVOQR-UFWORHAWSA-N
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Description

1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone is a complex organic compound that combines the structural features of benzodioxole, thiazole, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone typically involves the following steps:

    Formation of 1,3-Benzodioxole-5-carbaldehyde: This intermediate is synthesized from 3,4-dihydroxybenzaldehyde through a reaction with methylene chloride in the presence of potassium carbonate.

    Synthesis of 4-(4-chlorophenyl)-1,3-thiazole: This component is prepared by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions.

    Condensation Reaction: The final step involves the condensation of 1,3-Benzodioxole-5-carbaldehyde with 4-(4-chlorophenyl)-1,3-thiazole-2-hydrazone in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include carboxylic acids, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
  • 1,3-Benzodioxole-5-carbaldehyde (4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl)hydrazone

Uniqueness

1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-YL)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12ClN3O2S

Molecular Weight

357.8 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(4-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H12ClN3O2S/c18-13-4-2-12(3-5-13)14-9-24-17(20-14)21-19-8-11-1-6-15-16(7-11)23-10-22-15/h1-9H,10H2,(H,20,21)/b19-8+

InChI Key

FHRQKJRFJRVOQR-UFWORHAWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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